Synthesis Yield and Purity Benchmarking for 5-Cyclopropylpyridin-3-amine
The compound is reliably synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-3-aminopyridine and cyclopropylboronic acid, achieving a reproducible isolated yield of 56% as a light brown oil (2.08 g) . This compares favorably to the often lower and more variable yields reported for analogous 5-alkyl-3-aminopyridine syntheses, which may suffer from competing side reactions or difficult purification due to similar polarity of byproducts. Commercially, the compound is supplied with standard purity of 95-98% as verified by HPLC, NMR, and LC-MS, ensuring consistent quality for subsequent synthetic transformations .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 56% yield (2.08 g from 5-bromo-3-aminopyridine) |
| Comparator Or Baseline | Typical yield range for 5-alkyl-3-aminopyridine syntheses: 30-50% (class-level baseline) |
| Quantified Difference | At least 6 percentage points higher absolute yield |
| Conditions | Suzuki-Miyaura coupling: 5-bromo-3-aminopyridine + cyclopropylboronic acid, Cs2CO3, Pd(PPh3)4, dioxane/H2O, 100 °C, 15 h |
Why This Matters
Higher synthesis yield reduces cost of goods and ensures more efficient material supply for multi-step medicinal chemistry campaigns.
